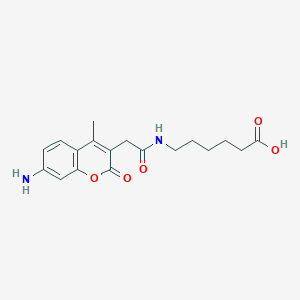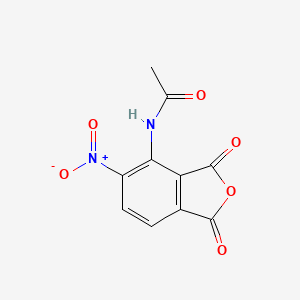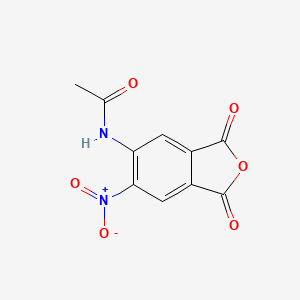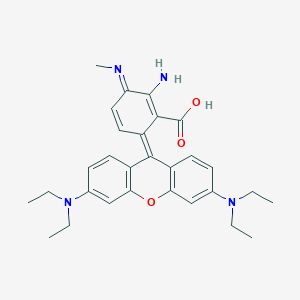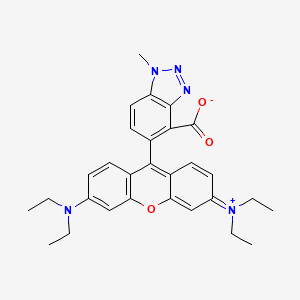![molecular formula C13H19NO2 B3039224 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine CAS No. 1000550-74-2](/img/structure/B3039224.png)
2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine
Overview
Description
“2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine” is a chemical compound with the CAS number 1000550-74-2 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine” are not fully detailed in the search results. A related compound, “2-(Tetrahydro-2H-pyran-2-yloxy)ethanol”, has a boiling point of 95 °C at 22 mmHg . For comprehensive property data, a dedicated chemical database or resource should be consulted.Scientific Research Applications
Synthesis and Transformation
- The compound 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine can undergo various chemical transformations. For example, its condensation with aromatic aldehydes followed by reduction results in secondary amines of the tetrahydropyran series. Further reactions with acetyl chloride, succinic, and phthalic anhydrides can yield acetamides, succinimide, and phthalimide (Arutyunyan et al., 2014).
Structural Investigations
- In a structural study, the compound's ethylamine side chain exhibited a trans conformation relative to the phenyl ring and was almost perpendicular to the phenyl ring plane. This structural insight is vital in understanding its interactions and potential applications (Datta et al., 1994).
Antibacterial Activity
- When synthesized into certain derivatives, 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine showed promising antibacterial activity. This was particularly observed when transformed into secondary amines and oxalates, highlighting its potential in pharmaceutical research and development (Arutyunyan et al., 2015).
Diversity-Oriented Synthesis
- The compound also plays a role in the diversity-oriented synthesis of structurally diverse compounds. It has been used to create libraries of substituted tetrahydropyrans, demonstrating its versatility in organic synthesis and drug discovery (Zaware et al., 2011).
Coordination Complex Formation
- Additionally, it has been involved in the assembly of coordination complexes, particularly with Zn(II), exhibiting interesting fluorescence properties. This application is significant in materials science and sensor technology (Song et al., 2015).
Potential Pharmacological Applications
- One study explored its ability to inhibit the activity of alkaline phospholipase A2, suggesting its potential use in lipid metabolism regulation and the development of new pharmacological agents (Zhigacheva et al., 2021).
Mechanism of Action
Safety and Hazards
“2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine” is intended for research and development use only and is not advised for medicinal, household, or other uses . For detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the supplier or manufacturer.
Future Directions
properties
IUPAC Name |
2-[4-(oxan-2-yloxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOLRHUUOFOGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




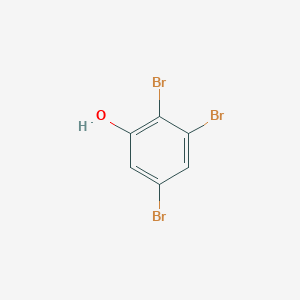

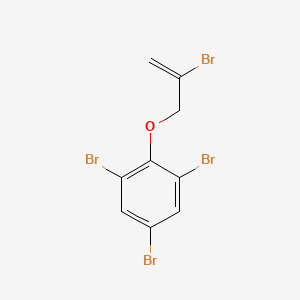
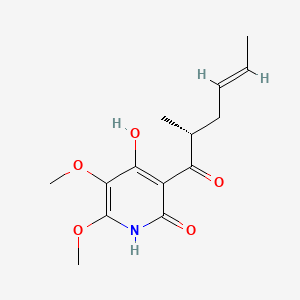
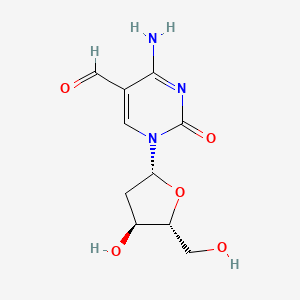
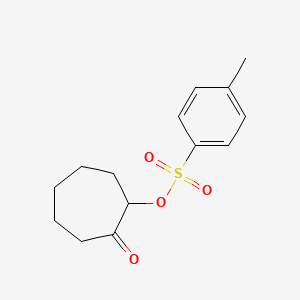
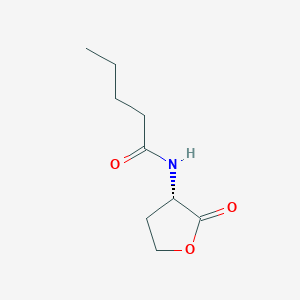
![1,1'-[1,1':2',1''-Terphenyl]-4,4''-diylbis[4,4,5,5,6,6,6-heptafluoro-1,3-hexanedione](/img/structure/B3039158.png)
